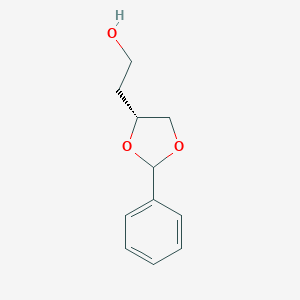
(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a chiral compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of a hydroxyethyl group and a phenyl group attached to the dioxolane ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane can be achieved through a stereoselective formation process. One common method involves the oxidation of alkenes using hypervalent iodine reagents. This process includes the assembly of three components: an alkene, a carboxylic acid, and a silyl enol ether. The reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the silyl enol ether to form the desired dioxolane product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using hypervalent iodine reagents. The process is optimized for high yield and purity, ensuring that the stereoselectivity is maintained throughout the production.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dioxolane ring.
Substitution: The hydroxyethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted dioxolanes, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenyl group adds hydrophobic character, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound without the hydroxyethyl and phenyl groups.
2-Phenyl-1,3-dioxolane: Lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)-1,3-dioxolane: Lacks the phenyl group.
Uniqueness
(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is unique due to the presence of both the hydroxyethyl and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4R)-2-phenyl-1,3-dioxolan-4-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOVEALVHXHJR-NFJWQWPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(O1)C2=CC=CC=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
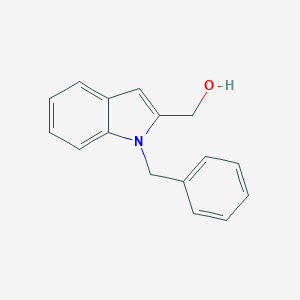
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)
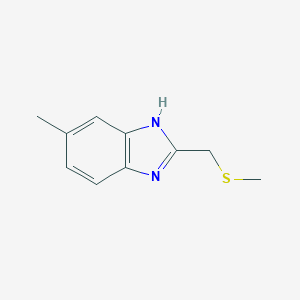
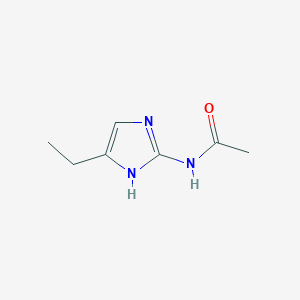
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
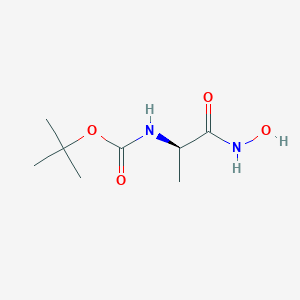
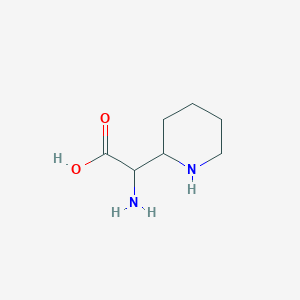
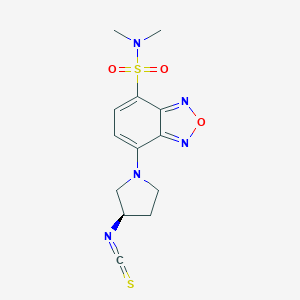
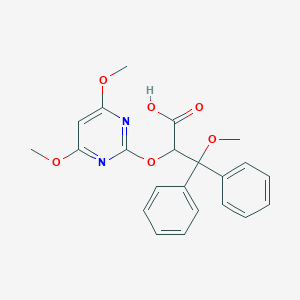
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
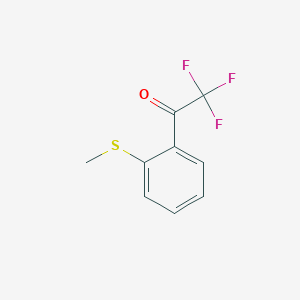
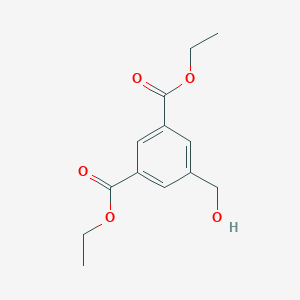
![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)
